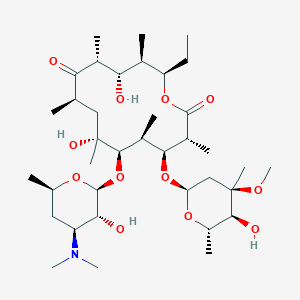
Érythromycine B
Vue d'ensemble
Description
La bérythromycine est un antibiotique macrolide utilisé pour traiter diverses infections bactériennes. Elle est dérivée de la bactérie Saccharopolyspora erythraea et appartient à la même famille d'antibiotiques que l'érythromycine, l'azithromycine et la clarithromycine . La bérythromycine agit en inhibant la synthèse des protéines bactériennes, ce qui la rend efficace contre un large éventail de bactéries gram-positives et certaines bactéries gram-négatives .
Applications De Recherche Scientifique
Berythromycin has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of macrolide antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial protein synthesis . In medicine, berythromycin is used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases . In industry, it is used in the production of other antibiotics and as a feed additive to promote growth in livestock .
Analyse Biochimique
Biochemical Properties
Erythromycin B interacts with various enzymes and proteins in biochemical reactions. It is susceptible to 6–9-enol ether formation, involving the loss of a proton from C-8 . This compound is much more stable to acid compared to erythromycin A . The enol ethers formed lack antibacterial activity and can give rise to unpleasant gut motilide side-effects .
Cellular Effects
Erythromycin B has significant effects on various types of cells and cellular processes. It has been shown to stimulate neutrophil motility and lymphocyte transformation due to its antioxidant activity . Moreover, it has been observed that erythromycin B retains substantial antibacterial activity after acid treatment, resembling exposure to the stomach, whereas erythromycin A does not .
Molecular Mechanism
The mechanism of action of Erythromycin B at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Erythromycin B binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis and ultimately inhibiting protein synthesis . It is also an inhibitor of the cytochrome P450 system, which means it can have a rapid effect on levels of other drugs metabolised by this system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erythromycin B change over time. Studies have shown that increased consumption of antibiotics, including Erythromycin B, may lead to greater resistance at the community, country, and regional levels . More detailed studies on the stability, degradation, and long-term effects of Erythromycin B on cellular function in in vitro or in vivo studies are needed.
Dosage Effects in Animal Models
The effects of Erythromycin B vary with different dosages in animal models. For dogs and cats, the recommended dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours . The commonest adverse effect is gastrointestinal upset, and care should be taken in cases of hepatic or renal impairment .
Metabolic Pathways
Erythromycin B is involved in several metabolic pathways. It is metabolised by demethylation in the liver by the hepatic enzyme CYP3A4 . More detailed studies on the metabolic pathways of Erythromycin B, including any enzymes or cofactors that it interacts with, are needed.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La bérythromycine est généralement produite par fermentation à l'aide de la bactérie Saccharopolyspora erythraea . Le processus de fermentation consiste à cultiver les bactéries dans un milieu riche en nutriments, ce qui leur permet de produire l'antibiotique. Après la fermentation, l'antibiotique est extrait et purifié à l'aide de diverses techniques telles que l'extraction liquide-liquide, la filtration membranaire et la cristallisation .
Méthodes de production industrielle : Dans les environnements industriels, la production de bérythromycine implique une fermentation à grande échelle suivie d'un traitement en aval pour isoler et purifier l'antibiotique . Le bouillon de fermentation est d'abord soumis à une extraction liquide-liquide pour séparer l'antibiotique de la biomasse. Cette étape est suivie d'une filtration membranaire pour éliminer les impuretés et concentrer l'antibiotique. Enfin, l'antibiotique est cristallisé pour l'obtenir sous forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La bérythromycine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier l'antibiotique afin d'améliorer son efficacité et sa stabilité.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la bérythromycine comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées dans des conditions contrôlées pour s'assurer que les modifications souhaitées sont obtenues sans dégrader l'antibiotique .
Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de la bérythromycine comprennent divers dérivés qui présentent une activité antibactérienne accrue ou des propriétés pharmacocinétiques améliorées . Ces dérivés sont souvent plus efficaces contre les souches bactériennes résistantes et présentent une meilleure stabilité dans l'organisme .
Applications de la recherche scientifique
La bérythromycine a un large éventail d'applications de recherche scientifique en chimie, en biologie, en médecine et dans l'industrie . En chimie, elle est utilisée comme composé modèle pour étudier la synthèse et la modification des antibiotiques macrolides . En biologie, elle est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur la synthèse des protéines bactériennes . En médecine, la bérythromycine est utilisée pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections cutanées et les maladies sexuellement transmissibles . Dans l'industrie, elle est utilisée dans la production d'autres antibiotiques et comme additif alimentaire pour favoriser la croissance du bétail .
Mécanisme d'action
La bérythromycine exerce ses effets en se liant à la sous-unité ribosomique 50S des ribosomes bactériens, inhibant ainsi la synthèse des protéines . Cette liaison empêche la translocation de l'ARNt aminoacyl et bloque l'élongation de la chaîne peptidique, ce qui conduit finalement à l'inhibition de la croissance bactérienne . Les cibles moléculaires de la bérythromycine comprennent la molécule d'ARN ribosomique 23S au sein de la sous-unité 50S .
Mécanisme D'action
Berythromycin exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This binding prevents the translocation of aminoacyl transfer-RNA and blocks the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . The molecular targets of berythromycin include the 23S ribosomal RNA molecule within the 50S subunit .
Comparaison Avec Des Composés Similaires
La bérythromycine est similaire à d'autres antibiotiques macrolides tels que l'érythromycine, l'azithromycine et la clarithromycine . Elle présente des propriétés uniques qui la distinguent de ces composés. Par exemple, la bérythromycine a un spectre d'activité plus large contre les souches bactériennes résistantes et une meilleure stabilité en milieu acide par rapport à l'érythromycine . Les composés similaires comprennent :
- Érythromycine
- Azithromycine
- Clarithromycine
- Spiramycine
Les propriétés uniques de la bérythromycine en font un antibiotique précieux pour le traitement des infections causées par des bactéries résistantes et pour diverses applications de recherche scientifique .
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYSCOQVVUBIJ-PPGFLMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023765 | |
| Record name | Berythromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-75-3 | |
| Record name | Erythromycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berythromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berythromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 527-75-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERYTHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN686JJ1YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















